1-(7-ethyl-1H-indol-3-yl)propan-2-amine

描述

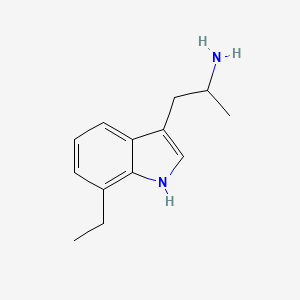

1-(7-ethyl-1H-indol-3-yl)propan-2-amine is a synthetic tryptamine derivative characterized by a 7-ethyl substitution on the indole ring and a propan-2-amine side chain. Structurally, it belongs to the class of substituted phenethylamines and tryptamines, which are known for their interactions with serotonin receptors and monoamine transporters .

属性

分子式 |

C13H18N2 |

|---|---|

分子量 |

202.30 g/mol |

IUPAC 名称 |

1-(7-ethyl-1H-indol-3-yl)propan-2-amine |

InChI |

InChI=1S/C13H18N2/c1-3-10-5-4-6-12-11(7-9(2)14)8-15-13(10)12/h4-6,8-9,15H,3,7,14H2,1-2H3 |

InChI 键 |

WGENEIAWGZBQFN-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC(C)N |

产品来源 |

United States |

准备方法

The synthesis of 1-(7-ethyl-1H-indol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 7-ethylindole and a suitable propan-2-amine derivative. The reaction typically requires a strong acid such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

化学反应分析

1-(7-ethyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

科学研究应用

作用机制

The mechanism of action of 1-(7-ethyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . For instance, they can modulate neurotransmitter systems, inhibit specific enzymes, or interact with DNA to exert their effects . The exact mechanism depends on the specific structure and functional groups present in the compound.

相似化合物的比较

Structural and Substitutional Variations

The pharmacological profile of substituted tryptamines is highly dependent on the position and type of substituents on the indole ring, as well as the configuration of the amine side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Tryptamine Derivatives

*Estimated based on molecular formula.

Key Observations:

5-Fluoro substitution (PAL-544) is associated with monoamine-releasing activity, suggesting that electronic effects (e.g., fluorine’s electronegativity) influence transporter affinity .

Amine Chain Configuration: Propan-2-amine (secondary amine) in the target compound and AMT is associated with resistance to monoamine oxidase (MAO) degradation, a feature critical for oral bioavailability in psychedelics . Propan-1-amine (primary amine) in 3-(7-fluoro-1H-indol-3-yl)propan-1-amine may result in faster metabolic clearance due to MAO susceptibility .

Pharmacological and Behavioral Studies

- AMT: Acts as a non-selective serotonin receptor agonist (5-HT₁A, 5-HT₂A) and dopamine/norepinephrine releaser, producing stimulant and hallucinogenic effects .

- PAL-544 : Demonstrated partial substitution for cocaine in animal models, indicating shared mechanisms with psychostimulants .

- Target Compound : The 7-ethyl group’s steric bulk may reduce receptor binding affinity compared to smaller substituents (e.g., 5-fluoro in PAL-544), but this requires empirical validation.

Metabolic and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。